molecular formula C9H12N6O3 B3295873 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate CAS No. 890093-89-7

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3295873
CAS No.: 890093-89-7
M. Wt: 252.23 g/mol
InChI Key: DJARTFOWJAPNSO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate (CAS: 890093-89-7) is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-amino-1,2,5-oxadiazol-3-yl moiety and at the 5-position with an ethyl group. The 4-position of the triazole is esterified with an ethyl carboxylate group. Its molecular formula is C₉H₁₂N₆O₃, with a molecular weight of 252.23 g/mol and a purity of 98% .

The structural uniqueness of this compound lies in the combination of 1,2,5-oxadiazole (a nitrile oxide-derived heterocycle with high nitrogen content) and 1,2,3-triazole (a five-membered aromatic ring with three nitrogen atoms).

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c1-3-5-6(9(16)17-4-2)11-14-15(5)8-7(10)12-18-13-8/h3-4H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJARTFOWJAPNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=NON=C2N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137503
Record name Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890093-89-7
Record name Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890093-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H16N6O4C_{12}H_{16}N_{6}O_{4}, with a molecular weight of 344.33 g/mol. It features a triazole ring and an oxadiazole moiety, which are key structural elements contributing to its biological activity. The presence of these heterocycles has been associated with various pharmacological effects.

Anticancer Activity

Research indicates that derivatives containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic activity against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (Cervical cancer)2.76
CaCo-2 (Colon adenocarcinoma)9.27
RXF 486 (Renal cancer)1.143

These findings suggest that this compound may possess selective cytotoxicity towards certain tumor types .

Antimicrobial Activity

Compounds derived from oxadiazoles and triazoles have demonstrated broad-spectrum antimicrobial activities. Studies have shown that similar derivatives possess potent antibacterial and antifungal properties. The mechanism often involves the inhibition of microbial enzymes or disruption of cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-containing compounds has been documented in various studies. These compounds may inhibit cyclooxygenases (COX) and other inflammatory mediators, contributing to their therapeutic effects in conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with Receptors : It may act as an agonist or antagonist at specific receptors relevant to cancer and inflammatory pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on oxadiazole derivatives highlighted their anticancer efficacy against multiple human tumor cell lines, indicating a promising avenue for drug development .
  • Another research focused on the synthesis and evaluation of triazole derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole rings exhibit antimicrobial properties. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate has been studied for its effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated its capability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties
The compound has shown promise in anticancer research. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Further investigation is needed to elucidate its mechanism of action and efficacy in vivo .

Anti-inflammatory Effects
this compound has also been evaluated for anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound's structural features make it a candidate for developing new pesticides. Research has indicated that derivatives of triazoles can act as fungicides and herbicides. This compound has been tested against various plant pathogens with promising results .

Plant Growth Regulation
In addition to its pesticidal properties, this compound may influence plant growth and development. Studies have shown that certain triazole derivatives can enhance root development and stress resistance in crops .

Materials Science

Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones has been linked to improved performance characteristics .

Nanotechnology Applications
The compound's unique chemical structure allows for its use in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions makes it suitable for creating nanocarriers that can enhance drug solubility and bioavailability .

Summary Table of Applications

Application AreaSpecific UsesObservations
Medicinal ChemistryAntimicrobial; Anticancer; Anti-inflammatoryEffective against specific pathogens; Induces apoptosis in cancer cells
Agricultural SciencePesticides; Plant growth regulatorsPromising fungicidal activity; Enhances crop resilience
Materials SciencePolymer synthesis; NanotechnologyImproves material properties; Potential in drug delivery systems

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction enhances water solubility and modifies biological activity.

Reaction Conditions

  • Basic hydrolysis : NaOH (aqueous), reflux.

  • Acidic hydrolysis : HCl (concentrated), heat.

Product :
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Applications :
The carboxylic acid derivative serves as a precursor for further functionalization, such as amide coupling.

Substitution Reactions at the Amino Group

The 4-amino group on the oxadiazole ring participates in nucleophilic substitution and acylation reactions.

Alkylation

Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br) in basic media (e.g., K₂CO₃).
Product :
Ethyl 1-(4-alkylamino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate

Acylation

Reagents : Acyl chlorides (e.g., acetyl chloride) in pyridine.
Product :
Ethyl 1-(4-acylamino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate

Impact :
Substitution modulates electronic properties and enhances interactions with biological targets .

Diazotization and Coupling Reactions

The amino group undergoes diazotization in acidic conditions, forming a diazonium intermediate that couples with electron-rich aromatics.

Reaction Conditions

  • Diazotization : NaNO₂, H₂SO₄, 0–5°C .

  • Coupling : Phenols or anilines, pH 7–9 .

Product :
Azo-linked derivatives (e.g., arylazo-oxadiazole-triazole hybrids).

Example :

StepReagents/ConditionsYieldSource
DiazotizationNaNO₂ (3 equiv), H₂SO₄, 50°C74%
Couplingβ-naphthol, pH 8.562%

Cyclization Reactions

The ester and amino groups enable cyclization to form fused heterocycles.

Reagents : POCl₃ (dehydrating agent), 80–100°C.
Product :
Triazolo-oxadiazolo[3,4-b]pyridinone derivatives.

Mechanism :
Intramolecular cyclization between the carboxylic acid (post-hydrolysis) and the amino group.

Arylation of the Oxadiazole Ring

Copper-catalyzed coupling introduces aryl groups to the oxadiazole ring, enhancing π-conjugation.

Reaction Conditions

  • Catalyst : CuI (10 mol%), phenanthroline ligand

  • Reagents : Aryl iodides, K₃PO₄, DMF, 110°C .

Scope :
Tolerates electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) substituents .

Example :

Aryl IodideProduct Yield
4-Iodotoluene85%
2-Iodonitrobenzene78%

Applications :
Arylated derivatives show improved thermal stability and optoelectronic properties .

Reduction of the Oxadiazole Ring

The oxadiazole ring can be reduced to form diamino intermediates.

Reagents : H₂, Pd/C (catalytic hydrogenation).
Product :
Ethyl 1-(4,5-diamino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate

Significance :
Reduction increases hydrogen-bonding capacity, influencing solubility and bioactivity.

Critical Reactivity Insights

  • Steric Effects : The 5-ethyl group on the triazole ring limits substitution at the C-5 position but enhances stability .

  • Electronic Effects : Electron-withdrawing oxadiazole groups activate the amino moiety for electrophilic substitution .

  • Biological Implications : Arylation and acylation products exhibit enhanced antimicrobial and anticancer activities compared to the parent compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,3-triazole-1,2,5-oxadiazole hybrids. Key structural analogs and their properties are compared below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number References
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate (Target Compound) C₉H₁₂N₆O₃ 252.23 5-Ethyl, 4-amino-oxadiazole 890093-89-7
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate C₈H₁₀N₆O₃ 238.21 5-Methyl (vs. ethyl) N/A
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate C₁₂H₁₆N₈O₃ 320.32 5-Pyrrolidinylmethyl (polar, bulky substituent) 311314-88-2
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate C₁₄H₁₄N₆O₄ 330.30 5-Phenoxymethyl (aromatic, electron-rich group) 339311-63-6
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-... C₁₄H₁₆N₈O₃S 376.39 5-Sulfanylmethyl pyrimidine (potential for metal coordination) N/A

Key Observations:

Substituent Effects on Lipophilicity: The ethyl group in the target compound increases lipophilicity compared to the methyl analog (238.21 g/mol), which may enhance membrane permeability but reduce aqueous solubility .

Hydrogen Bonding and Crystal Packing: The 4-amino group on the oxadiazole facilitates hydrogen bonding, critical for crystal packing and intermolecular interactions (e.g., in supramolecular chemistry) . Derivatives with phenoxymethyl or sulfanyl groups may exhibit varied crystal structures due to additional π-π or sulfur-mediated interactions .

The ethyl substituent’s hydrophobicity in the target compound may optimize binding to hydrophobic enzyme pockets.

Synthesis Challenges :

  • Several analogs, including the target compound, are marked as discontinued in commercial catalogs , possibly due to complex synthesis (e.g., regioselective triazole formation) or instability of the oxadiazole ring under standard conditions.

Thermal and Physical Properties: Limited data on melting points or solubility are available in the literature. However, the higher molecular weight of pyrimidine- or pyrrolidine-containing analogs (e.g., 376.39 g/mol) suggests lower volatility and higher thermal stability .

Notes

  • Data Gaps : Experimental data on solubility, melting points, and detailed biological activity are sparse in publicly available sources.
  • Structural Analysis Tools : Programs like SHELXL and WinGX are widely used for crystallographic refinement of such heterocycles .

Q & A

Q. What are the common synthetic routes for ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate, and what key parameters influence yield?

  • Methodological Answer : A widely used approach involves cyclocondensation or multi-step reactions starting with substituted oxadiazole and triazole precursors. For example, analogous heterocyclic compounds are synthesized via refluxing intermediates in ethanol with glacial acetic acid as a catalyst (e.g., 4-6 hours under reflux, followed by solvent evaporation and filtration) . Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) improve solubility of intermediates.
  • Temperature : Reflux conditions (~80–100°C) enhance reaction kinetics.
  • Catalyst : Acidic conditions (e.g., glacial acetic acid) promote cyclization .
    Yield optimization requires monitoring stoichiometric ratios and purification via column chromatography or recrystallization.

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?

  • Methodological Answer : Standard techniques include:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and aromaticity (e.g., oxadiazole and triazole ring protons appear as distinct singlets).
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester group).
    Cross-validation with computational predictions (e.g., quantum chemical calculations for spectral simulations) enhances accuracy .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Stability studies for similar heterocycles recommend:
  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
  • Humidity : Use desiccants (e.g., silica gel) to mitigate moisture-induced degradation.
  • Light : Protect from UV exposure by using amber vials.
    Periodic analysis via HPLC or TGA monitors degradation, with accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .

Advanced Research Questions

Q. How should researchers design experiments to optimize the synthesis conditions using factorial design principles?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratio, catalyst concentration). For example:
  • Full factorial design : Test all combinations of 2–3 factors at 2–3 levels (e.g., 32^2 design).
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield.
    Statistical software (e.g., Minitab, JMP) identifies significant factors and interactions, reducing experimental runs by ~50% compared to trial-and-error approaches .

Q. What advanced computational methods are recommended to predict the reactivity and stability of this heterocyclic compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) models:
  • Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Stability analysis : Simulate thermal decomposition pathways using molecular dynamics (MD).
    Tools like COMSOL Multiphysics enable coupling computational fluid dynamics (CFD) with reaction kinetics for reactor scale-up .

Q. What methodologies are effective in resolving contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Use a hybrid validation protocol :
  • Experimental : Acquire high-resolution spectra (e.g., 2D NMR, X-ray crystallography) for ambiguous signals.
  • Computational : Re-optimize molecular geometries using higher-level basis sets (e.g., CCSD(T)/cc-pVTZ) to refine spectral simulations.
    Cross-referencing with databases like PubChem ensures consistency in structural assignments .

Q. How can the biological activity of this compound be systematically evaluated against specific enzyme targets?

  • Methodological Answer : Follow a tiered screening approach:
  • In silico docking : Use AutoDock Vina to predict binding affinities for targets (e.g., kinases, proteases).
  • In vitro assays : Conduct enzyme inhibition assays (IC50_{50} determination) under physiological pH and temperature.
  • SAR studies : Modify substituents (e.g., ethyl vs. methyl groups) to correlate structure with activity.
    Reference bioactivity data from analogous oxadiazole-triazole hybrids for hypothesis generation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate

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